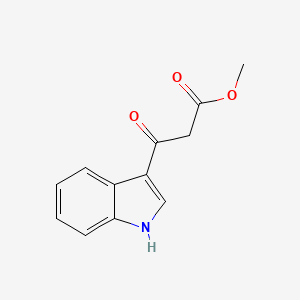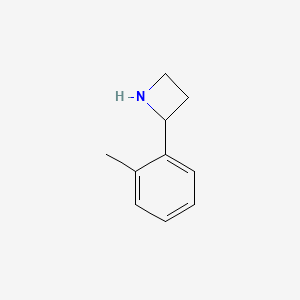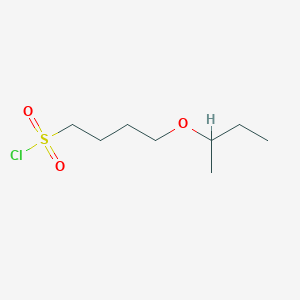
2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of two methoxy groups and a methyl group attached to a phenyl ring, along with an acetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile typically involves the reaction of 3,5-dimethoxy-4-methylbenzaldehyde with a suitable cyanide source under basic conditions . One common method involves the use of sodium cyanide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(3,5-Dimethoxy-4-methylphenyl)acetic acid.
Reduction: 2-(3,5-Dimethoxy-4-methylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, or other proteins in biological systems. The pathways involved depend on the specific derivatives and their intended applications .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
(3,5-Dimethoxy-2-methylphenyl)acetonitrile: Similar structure with a methyl group at a different position.
Uniqueness
2-(3,5-Dimethoxy-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for synthesizing specific derivatives with desired properties .
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(3,5-dimethoxy-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO2/c1-8-10(13-2)6-9(4-5-12)7-11(8)14-3/h6-7H,4H2,1-3H3 |
Clave InChI |
JRSMHFCFNASSIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1OC)CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


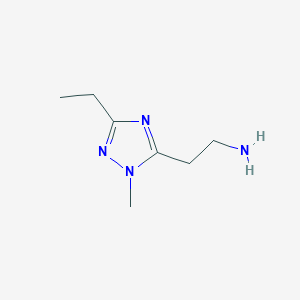

![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)

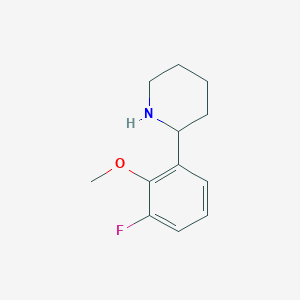
![1H,2H,3H,4H,7H,8H,9H,10H-pyrazino[1,2-b]indazole hydrochloride](/img/structure/B13526302.png)
![(3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13526303.png)
